molecular formula C22H22N4O3S B2915874 3,4-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894046-04-9

3,4-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B2915874
CAS No.: 894046-04-9
M. Wt: 422.5
InChI Key: DGFAORGCGRQRJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,4-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a heterocyclic benzamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a meta-tolyl (m-tolyl) group at position 2 and a 3,4-dimethoxybenzamide moiety linked via an ethyl chain.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-14-5-4-6-15(11-14)20-24-22-26(25-20)17(13-30-22)9-10-23-21(27)16-7-8-18(28-2)19(12-16)29-3/h4-8,11-13H,9-10H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFAORGCGRQRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Thiazole derivatives are known to bind with high affinity to multiple receptors, which could suggest that this compound may interact with its targets in a similar manner. The interaction with these targets could lead to changes in cellular processes, but the specifics would depend on the exact nature of the targets.

Biochemical Pathways

Thiazole derivatives are known to have diverse biological activities, suggesting that this compound could affect multiple biochemical pathways. The downstream effects would depend on the specific pathways affected.

Result of Action

Thiazole derivatives are known to have diverse biological activities, suggesting that this compound could have various molecular and cellular effects.

Biological Activity

3,4-Dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N4O3SC_{22}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 422.5 g/mol. The compound features a thiazolo-triazole moiety which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been shown to possess potent activity against various bacterial strains. A study highlighted that certain triazole derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

CompoundMIC (µg/mL)Bacterial Strain
Compound A8E. coli
Compound B16S. aureus
3,4-Dimethoxy-N-(...)12P. aeruginosa

Anticancer Activity

The anticancer potential of thiazolo-triazole derivatives has been extensively studied. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines. For example, a derivative with a similar structure exhibited an IC50 value ranging from 1.1 to 18.8 µM against various cancer cell lines . The mechanism involves the inhibition of Bcl-2 proteins which are crucial for cell survival.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0Bcl-2 inhibition
HeLa (Cervical)10.5Apoptosis induction
A549 (Lung)8.0Cell cycle arrest

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored through various in vivo models. It was found to significantly reduce inflammation markers such as TNF-alpha and IL-6 in animal models . This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : In a study comparing the antimicrobial efficacy of various thiazolo-triazole derivatives against Gram-positive and Gram-negative bacteria, it was observed that the compound demonstrated significant activity against resistant strains .
  • Cancer Cell Line Studies : A series of experiments involving different cancer cell lines revealed that the compound could effectively inhibit cancer cell proliferation and induce apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several synthesized thiazolo[3,2-b][1,2,4]triazole derivatives (Table 1). Key variations include substituents on the triazole ring, benzamide groups, and linker chains, which significantly influence physicochemical and biological properties.

Table 1: Structural and Physicochemical Comparison of Thiazolo-Triazole Derivatives

Compound Name Substituents (R1, R2) Yield (%) Melting Point (°C) Key Spectral Data (13C NMR, δ ppm) Reference
2-(4-Chlorophenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole (5b) R1=Cl, R2=Ph 76 143–145 C-8: 165.78; C-2: 157.51
2-(4-Methoxyphenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole (9b) R1=OCH3, R2=Ph 96 140–142 C-4': 160.58; OCH3: 55.28
N-[2-(2-(o-Tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]-4-methoxybenzenesulfonamide R1=SO2NH, R2=o-Tolyl N/A N/A Molecular Formula: C20H20N4O3S2
N-(4-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide R1=3,4-dimethoxy, R2=H N/A N/A Molecular Formula: C22H21N3O6S
Target Compound: 3,4-Dimethoxy-N-(2-(2-(m-Tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide R1=3,4-dimethoxy, R2=m-Tolyl N/A N/A Hypothetical C23H23N3O3S (estimated)

Key Observations :

  • Substituent Impact on Yield : Methoxy-substituted derivatives (e.g., 9b) exhibit higher synthetic yields (96%) compared to halogenated analogs (76% for 5b), likely due to electronic effects stabilizing intermediates .
  • Spectral Trends : The 13C NMR signal for the thiazolo-triazole C-8 position consistently appears near δ 165 ppm across derivatives, confirming scaffold integrity . Methoxy groups (e.g., δ 55.28 in 9b) and sulfonamide linkages (e.g., in ) introduce distinct spectral signatures.
  • Bioactivity Correlation : Halogenated derivatives (e.g., 5b) are often prioritized for antimicrobial studies, while methoxy groups (as in 9b and the target compound) may enhance solubility and CNS penetration .
Pharmacological Potential

While the target compound’s bioactivity remains uncharacterized, related thiazolo-triazoles demonstrate diverse pharmacological profiles:

  • Antimicrobial Activity : Triazolo-thiadiazole analogs (e.g., 3-ethyl-6-aryl derivatives) show MIC values of 12.5 µg/mL against Staphylococcus aureus .
  • Anti-inflammatory Potential: Thiazolo[3,2-b][1,2,4]triazoles with electron-withdrawing groups (e.g., NO2, CF3) exhibit COX-2 inhibition in preliminary assays .
  • Anticancer Activity : Analog 7 (N-(6-phenyl-2H-thiazolo[3,2-b][1,2,4]thiadiazol-2-ylidene)benzamide) shows moderate cytotoxicity against MCF-7 cells (IC50 ~50 µM) .

Table 2: Bioactivity Comparison of Selected Analogs

Compound Bioactivity Profile Mechanism/Activity Reference
6-Phenyl-3-(4-pyridyl)-triazolo-thiadiazole Antibacterial (MIC: 25 µg/mL, E. coli) Membrane disruption
2-(4-Methoxyphenyl)-6-phenylthiazolo-triazole Anti-inflammatory (COX-2 IC50: 1.2 µM) Cyclooxygenase inhibition
N-(6-Phenyl-thiazolo-thiadiazol-2-ylidene)benzamide Anticancer (IC50: 50 µM, MCF-7) Apoptosis induction

Q & A

Basic: What are the optimal synthetic routes for synthesizing 3,4-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide?

Methodological Answer:
The synthesis of this compound requires a multi-step approach due to its complex heterocyclic core. Key steps include:

  • Intermediate Preparation : Start with the synthesis of the thiazolo[3,2-b][1,2,4]triazole core. For similar triazole derivatives, refluxing substituted benzaldehydes with amino-triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) has proven effective .
  • Functionalization : Introduce the m-tolyl group via nucleophilic substitution or coupling reactions. Halogenated intermediates (e.g., bromo-thiazolo derivatives) can facilitate cross-coupling with aryl boronic acids under Suzuki-Miyaura conditions .
  • Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to couple the 3,4-dimethoxybenzamide moiety to the ethylamine linker .
    Critical Considerations : Optimize reaction time, temperature, and solvent polarity (e.g., DMF for amide coupling) to avoid side reactions. Purification via column chromatography or recrystallization is essential for high yields .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the m-tolyl group) .
    • HRMS : Confirm molecular weight with high-resolution mass spectrometry (e.g., ESI-HRMS for [M+H]+^+) .
  • Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in DMSO/ethanol) and perform X-ray diffraction analysis. Similar triazole-thiadiazole structures have been resolved with R-factors < 0.05 .
    Validation : Compare spectral data with structurally analogous compounds (e.g., triazolo[3,4-b]thiadiazoles) to identify deviations .

Advanced: What computational strategies are recommended to predict the biological targets of this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes such as 14-α-demethylase lanosterol (PDB: 3LD6), a target for antifungal agents. Focus on hydrogen bonding with the triazole core and hydrophobic interactions with the m-tolyl group .
  • Pharmacophore Modeling : Identify critical features (e.g., methoxy groups for solubility, thiazole for π-π stacking) using tools like Schrödinger’s Phase. Validate with known inhibitors of tyrosine kinases or CYP450 enzymes .
  • ADMET Prediction : Employ SwissADME or ADMETlab to assess bioavailability, blood-brain barrier penetration, and CYP inhibition, which are critical for prioritizing in vitro assays .

Advanced: How should researchers design experiments to evaluate the compound’s antimicrobial efficacy?

Methodological Answer:

  • In Vitro Assays :
    • MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Include controls like ciprofloxacin .
    • Time-Kill Studies : Assess bactericidal activity at 2× MIC over 24 hours, sampling at 0, 4, 8, and 24 hours .
  • Mechanistic Studies :
    • Membrane Permeability : Use propidium iodide uptake assays to evaluate disruption of bacterial membranes.
    • Enzyme Inhibition : Test inhibition of β-lactamases or efflux pumps via nitrocefin hydrolysis or ethidium bromide accumulation assays .
      Statistical Design : Apply randomized block designs with triplicate samples to account for batch variability .

Advanced: How can discrepancies in biological activity between in vitro and in vivo models be addressed?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma half-life, bioavailability (via IV vs. oral administration), and tissue distribution in rodent models. Use LC-MS/MS for quantification .
  • Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF. Key modifications (e.g., demethylation of methoxy groups) may explain reduced efficacy .
  • Dose Optimization : Conduct dose-response studies in infection models (e.g., murine thigh infection) to reconcile in vitro IC50_{50} with in vivo ED50_{50}. Adjust formulations (e.g., PEGylation) to enhance solubility .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents systematically (e.g., replace m-tolyl with p-fluorophenyl; vary methoxy groups to ethoxy) .
  • Biological Testing : Screen analogs against panels of cancer cell lines (e.g., NCI-60) or enzymes (e.g., COX-2 for anti-inflammatory activity). Use IC50_{50} values to correlate substituents with potency .
  • QSAR Modeling : Apply partial least squares (PLS) regression to link molecular descriptors (e.g., LogP, polar surface area) to activity. Validate with leave-one-out cross-validation .

Advanced: How can researchers mitigate synthetic challenges related to the compound’s thiazolo-triazole core?

Methodological Answer:

  • Regioselectivity Control : Use directing groups (e.g., nitro or amino) during cyclization to favor the 3,2-b isomer over alternative regioisomers. Monitor reaction progress via TLC .
  • Side Reaction Mitigation : Add scavengers (e.g., molecular sieves) to absorb byproducts like H2_2S during thiazole formation. Optimize stoichiometry to prevent over-alkylation .
  • Scale-Up Considerations : Transition from batch to flow chemistry for exothermic steps (e.g., cyclocondensation) to improve safety and reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.